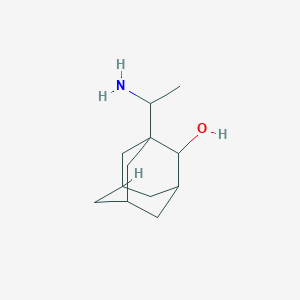

1-(1-Aminoethyl)adamantan-2-ol

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-(1-aminoethyl)adamantan-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H21NO/c1-7(13)12-5-8-2-9(6-12)4-10(3-8)11(12)14/h7-11,14H,2-6,13H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KRYIANPFQVLGGF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C12CC3CC(C1)CC(C3)C2O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H21NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30436434 | |

| Record name | 1-(1-aminoethyl)adamantan-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30436434 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

195.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

127619-49-2 | |

| Record name | 1-(1-aminoethyl)adamantan-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30436434 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 1 1 Aminoethyl Adamantan 2 Ol and Its Analogues

Construction of the Adamantane (B196018) Framework: Total Synthesis Approaches

The adamantane skeleton, a unique tricyclic hydrocarbon, can be assembled through various total synthesis strategies, often starting from simpler acyclic, monocyclic, or bicyclic precursors. mdpi.comresearchgate.netnih.gov These methods are fundamental to creating the core structure upon which further functionalization can occur.

Synthesis from Acyclic, Monocyclic, or Bicyclic Precursors

The construction of the adamantane framework from acyclic or monocyclic starting materials represents a significant achievement in organic synthesis. mdpi.com One of the earliest approaches involved the use of formaldehyde (B43269) and dimethyl malonate to form an intermediate which could then be elaborated into the adamantane core. mdpi.com More contemporary methods often employ a series of condensation and cyclization reactions. For instance, the reaction of enamines with reagents like ethyl 2-(bromoethyl)acrylate or crotonoyl chloride can lead to the formation of bicyclic intermediates, which then undergo intramolecular condensation to yield adamantane derivatives. mdpi.comresearchgate.net Another strategy involves a cascade of aldol, Michael, and Dieckmann condensations from a di-one and acrylates to form a densely substituted adamantane core in a one-pot reaction. mdpi.com

The total synthesis of natural products containing an adamantane core, such as Plukenetione A, showcases the complexity and ingenuity of these approaches. mdpi.comnih.gov The synthesis of Plukenetione A involved a series of acid- and base-catalyzed condensation and cyclization steps to build a bicyclic precursor, which then underwent an acid-promoted cyclization to form the final adamantane structure. mdpi.comnih.gov

Cyclization of Bicyclic Precursors

A highly effective method for constructing the adamantane skeleton involves the cyclization of bicyclo[3.3.1]nonane derivatives. mdpi.comucla.edu These bicyclic precursors can be synthesized from simpler building blocks or by the ring-opening of readily available 1,3-disubstituted adamantanes. mdpi.com Acid-catalyzed cyclization is a common strategy to close the final ring and form the adamantane core. mdpi.comucla.edu For example, trifluoromethanesulfonic acid can promote the formation of the adamantanone core from 1,5-dimethyl-3,7-dimethylene-bicyclo[3.3.1]nonan-9-one. ucla.edu This method allows for the introduction of a variety of functional groups at a newly formed tertiary position by trapping the resulting adamantyl cation with different nucleophiles. ucla.edu

Functionalization of the Adamantane Skeleton: Targeted Synthesis of 1,2-Disubstituted Adamantanes

Once the adamantane framework is established, the introduction of functional groups at specific positions is the next critical step. The synthesis of 1,2-disubstituted adamantanes like 1-(1-aminoethyl)adamantan-2-ol requires regioselective reactions. cuni.cz

Regioselective Hydroxylation Methodologies for Adamantane Derivatives

The selective introduction of a hydroxyl group onto the adamantane skeleton is a key transformation. Various methods have been developed for the regioselective hydroxylation of adamantane and its derivatives. nih.govacs.orgresearchgate.net

The direct hydroxylation of 1-(1-aminoethyl)adamantane, also known as rimantadine (B1662185), or its precursors is a direct route to obtaining the desired 1,2-disubstituted pattern. researchgate.netresearchgate.net A procedure has been developed for the selective synthesis of 3-(1-aminoethyl)adamantan-1-ol (B1677114) by the hydroxylation of 1-(1-adamantyl)ethanamine hydrochloride. researchgate.net This highlights the feasibility of functionalizing the adamantane core after the aminoethyl side chain is already in place.

Various catalytic systems have been explored to achieve efficient and selective hydroxylation of adamantanes. researchgate.netresearchgate.net A notable system involves the use of H2O-CBrCl3 in the presence of tungsten hexacarbonyl (W(CO)6) as a catalyst. researchgate.netresearchgate.net This system has been successfully employed for the hydroxylation of 1-(1-adamantyl)ethanamine hydrochloride to produce 3-(1-aminoethyl)adamantan-1-ol. researchgate.net The presence of pyridine (B92270) can further activate the W(CO)6 catalyst. researchgate.net Other metal complexes, including those of palladium, nickel, ruthenium, cobalt, molybdenum, and iron, have also been shown to be active catalysts for the hydroxylation of adamantane in oxidative systems like BrCCl3–H2O. researchgate.net The choice of catalyst and reaction conditions can influence the selectivity of the hydroxylation, sometimes leading to a mixture of products. researchgate.net

Below is a table summarizing the hydroxylation of 1-(1-adamantyl)ethanamine hydrochloride with different halomethane-H2O systems in the presence of various catalysts.

| Catalyst | Oxidative System | Product(s) | Yield (%) | Reference |

| W(CO)6 | H2O-CBrCl3 | 3-(1-Aminoethyl)adamantan-1-ol | - | researchgate.net |

| Mo(CO)6 | BrCCl3–H2O | 1-Adamantanol (B105290) | 83 | researchgate.net |

| Fe3(CO)12 | BrCCl3–H2O | 1-Adamantanol | 64 | researchgate.net |

| PdCl2(PPh3)2 | CCl4–H2O | 1-Adamantanol, 2-Adamantanone | - | researchgate.net |

Table 1. Oxidation of 1-(1-adamantyl)ethanamine hydrochloride and related adamantane derivatives under various catalytic conditions. The yield for the direct hydroxylation of the rimantadine derivative was not specified in the available literature. The other entries provide context on the catalytic systems used for adamantane hydroxylation.

Introduction of Aminoethyl and Hydroxyl Functionalities

A key strategy for synthesizing adamantyl amino-alcohols involves the functionalization of bicyclic[3.3.1]nonane precursors, which are then induced to cyclize into the adamantane framework. mdpi.com This approach allows for the controlled introduction of substituents that will ultimately become the desired 1,2-disubstituted pattern on the adamantane cage.

Acid-promoted rearrangements are a powerful method for constructing the adamantane skeleton from suitable precursors, simultaneously installing the required functional groups. One such pathway involves the use of protoadamantane (B92536) or bicyclic[3.3.1]nonane systems. For instance, an oxirane ring on a bicyclic precursor can be opened under basic conditions to form an amino-alcohol. mdpi.comresearchgate.net Subsequent treatment of this intermediate with aqueous acids prompts a rearrangement cascade, leading to the formation of the thermodynamically stable adamantane cage and yielding the corresponding adamantyl amino-alcohol. mdpi.com Anhydrous halo-acids can be used similarly to produce 2-halo-adamantyl amine derivatives. mdpi.com This method leverages the inherent strain in the precursor to drive the formation of the adamantane structure.

Reductive Amination Approaches to Adamantyl Amines and Amino Alcohols

Reductive amination is a versatile and widely used method for the synthesis of amines, including complex structures like adamantyl amines and amino alcohols. This process typically involves the reaction of a ketone or aldehyde with an amine or ammonia (B1221849) to form an imine or enamine intermediate, which is then reduced in situ to the corresponding amine.

For the synthesis of adamantyl amino alcohols, reductive amination of α-hydroxy ketones is a direct route. frontiersin.org Engineered amine dehydrogenases (AmDHs) have been successfully employed for the asymmetric reductive amination of α-hydroxy ketones, offering high stereoselectivity and operating under mild conditions with ammonia as the amino donor. frontiersin.org

Furthermore, the reductive amination of α-keto acids is a prominent method for producing chiral amino acids, which can be precursors to amino alcohols. mdpi.com This biocatalytic approach often utilizes amino acid dehydrogenases with an enzymatic cofactor regeneration system. mdpi.com A notable industrial application involves the enzymatic reductive amination of 2-(3-hydroxy-1-adamantyl)-2-oxoethanoic acid in the synthesis of Saxagliptin, demonstrating the utility of this method for creating complex adamantane-containing molecules. mdpi.com Ketone intermediates on the adamantane framework can also be transformed into amines and alcohols through standard reductive amination protocols. researchgate.net

Alternative Synthetic Pathways and Optimization Studies

Beyond the primary routes, alternative pathways and optimization studies are crucial for improving the efficiency, scalability, and environmental impact of synthesizing adamantane derivatives. Research focuses on developing novel single-step methods and understanding the influence of various reaction parameters on product outcomes.

Isocyanides are valuable intermediates in organic synthesis, particularly for multicomponent reactions that can rapidly build molecular complexity. semanticscholar.org They serve as effective precursors for the aminoethyl group in the target molecule. A novel and efficient single-step method for the synthesis of 1-(1-isocyanoethyl)adamantane has been developed. semanticscholar.orgmdpi.com This method involves the reaction of 1-(1-adamantylethyl)amine with chloroform (B151607) in a mixed solvent system of dichloromethane (B109758) and tert-butanol, using a suitable base. mdpi.com This approach is advantageous as it avoids highly toxic reagents and significantly reduces labor costs by proceeding in a single step. semanticscholar.orgmdpi.com The resulting 1-(1-isocyanoethyl)adamantane can then be further elaborated to introduce the hydroxyl functionality and convert the isocyanide group to the primary amine of the final product.

The outcome of synthetic reactions is highly dependent on the specific conditions employed. For the synthesis of adamantane derivatives, careful optimization of parameters such as catalysts, reagents, solvents, and temperature is essential to maximize yield and selectivity.

In the single-step synthesis of 1-(1-isocyanoethyl)adamantane, the choice of base was found to be critical. semanticscholar.orgmdpi.com A comparative study demonstrated that potassium tert-butoxide provided a significantly higher yield compared to other inorganic bases like sodium hydroxide (B78521) and potassium hydroxide, while lithium hydroxide was completely ineffective. mdpi.com The superior performance of potassium tert-butoxide is attributed to its higher solubility in the dichloromethane/tert-butanol solvent system. semanticscholar.org The reaction temperature, however, had little effect on the yield within the 20 °C to 40 °C range, making room temperature operation feasible. mdpi.com

| Entry | Base | Yield (%) |

|---|---|---|

| 1 | LiOH | 0 |

| 2 | NaOH | 65 |

| 3 | KOH | 63 |

| 4 | t-BuOK | 92 |

Similarly, in reductive amination processes for forming adamantyl amines, the reaction conditions play a crucial role. For instance, when reducing unsaturated nitriles containing a 2-adamantyl fragment, an excess of the reducing agent can significantly affect the selectivity and rate of the reaction. researchgate.net Studies have shown that a 4-5 fold molar excess of hydrogen leads to a significant increase in the content of the target amines in the reaction mixture. researchgate.net The use of bulky acid co-catalysts, such as adamantyl or camphoric acids, has also been shown to be pivotal in controlling the efficiency and stereoselectivity of certain C-H amination reactions to produce β-amino alcohols. sci-hub.senih.gov

Stereochemical Considerations and Structural Elucidation

Chirality in 1,2-Disubstituted Adamantane (B196018) Compounds

The substitution pattern is fundamental to the molecule's chirality. Any adamantane molecule with different substituents at the 1 and 2 positions is inherently chiral. mdpi.com The adamantane cage, a rigid and sterically bulky structure, provides a non-superimposable mirror image when disubstituted in this manner. mdpi.comstackexchange.com The Td symmetry of the parent adamantane is broken, creating a chiral scaffold. stackexchange.com

In the specific case of 1-(1-Aminoethyl)adamantan-2-ol, chirality arises from multiple sources:

C1 and C2 of the Adamantane Core: The attachment of a hydroxyl group at C2 and an aminoethyl group at C1 creates two chiral centers on the adamantane cage itself.

The Aminoethyl Side-Chain: The carbon atom attached to the amino group and the methyl group is also a stereocenter.

Due to these multiple chiral centers, this compound can exist as a mixture of several diastereomers and enantiomers. The rigid conformation of the adamantane structure prevents bond rotation that might otherwise allow for interconversion between certain stereoisomers, making the isolation of stable, individual isomers possible. acs.org

Stereoselective Synthesis and Isolation of Enantiomers/Diastereomers

Obtaining stereochemically pure forms of this compound necessitates either stereoselective synthesis or the resolution of a racemic or diastereomeric mixture.

Stereoselective Synthesis: Approaches to stereoselective synthesis aim to control the formation of a desired stereoisomer. This can be achieved by:

Using Chiral Precursors: Synthesis can begin from a chiral starting material, such as an enantiomerically pure adamantane derivative, where the stereochemistry is already established. mdpi.com

Asymmetric Reactions: The introduction of the amino and hydroxyl groups can be performed using asymmetric reactions, such as stereoselective aminohydroxylation, guided by chiral catalysts. beilstein-journals.org For instance, synthetic routes for adamantane derivatives have been developed that proceed through the transformation of precursors like N-Boc-homoallylamines to control the stereochemical outcome. rsc.org

Isolation and Resolution of Stereoisomers: When a synthesis results in a mixture of stereoisomers, resolution techniques are required for their separation. Common methods applicable to a molecule like this compound, which contains both an amino (basic) and a hydroxyl group, include:

Diastereomeric Salt Formation: The racemic amino alcohol can be reacted with a chiral acid (e.g., tartaric acid) to form diastereomeric salts. researchgate.net These salts have different physical properties, such as solubility, allowing for their separation by fractional crystallization. google.com The pure enantiomer can then be recovered by treating the separated salt with a base.

Chiral Derivatization: The molecule can be derivatized by reacting it with a chiral auxiliary, such as N-BOC-D-phenylalanine, to form a mixture of diastereomers. nih.gov These diastereomers can then be separated using standard chromatographic techniques (e.g., column chromatography or HPLC). Subsequent removal of the chiral auxiliary yields the separated enantiomers. acs.orgnih.gov

Table 1: Potential Strategies for Synthesis and Isolation of Stereoisomers

| Strategy | Description | Relevant Compound Class |

|---|---|---|

| Stereoselective Synthesis | Employs chiral catalysts or precursors to favor the formation of a single stereoisomer. | 1,2-Amino Alcohols, Adamantane Derivatives mdpi.combeilstein-journals.orgnih.gov |

| Classical Resolution | Formation of diastereomeric salts with a chiral resolving agent, followed by separation via fractional crystallization. | Chiral Amines and Alcohols researchgate.netgoogle.com |

| Chiral Auxiliary Derivatization | Covalent bonding to a chiral molecule to create separable diastereomers, followed by cleavage of the auxiliary. | Complex Alcohols, Amines acs.orgnih.gov |

| Chiral Chromatography | Direct separation of enantiomers using a high-performance liquid chromatography (HPLC) column with a chiral stationary phase. | Pharmaceutical Compounds |

Chemical Modification and Design of 1 1 Aminoethyl Adamantan 2 Ol Analogues

Synthesis of Novel Adamantane-Based Amino Alcohol Derivatives

The synthesis of adamantane-based amino alcohols, particularly those with a 1,2-substitution pattern like 1-(1-aminoethyl)adamantan-2-ol, presents a challenge due to the lower stability of the adamant-1-ene intermediate required for classical alkene chemistry. mdpi.com Therefore, synthetic strategies often rely on the functionalization of pre-existing adamantane (B196018) cores or the construction of the cage itself. mdpi.com

A key strategy involves the selective hydroxylation of adamantane derivatives. For instance, a procedure for the synthesis of 3-(1-aminoethyl)adamantan-1-ol (B1677114), a constitutional isomer of the target compound, has been developed through the hydroxylation of 1-(1-adamantyl)ethanamine hydrochloride (rimantadine). researchgate.netacs.org This reaction utilizes an oxidizing system, such as H₂O-CBrCl₃, in the presence of a tungsten hexacarbonyl catalyst activated by pyridine (B92270). researchgate.netresearchgate.net This method demonstrates the feasibility of introducing a hydroxyl group onto an adamantane ring that already bears an aminoethyl side chain. researchgate.netacs.org The general applicability of this catalytic hydroxylation has been demonstrated on various 1-substituted adamantanes, yielding the corresponding 3-hydroxy derivatives. researchgate.net

The table below summarizes the results of the oxidation of 1-(1-adamantyl)ethanamine hydrochloride under various catalytic conditions, a process indicative of methods used to synthesize adamantane amino alcohols.

| Catalyst | Halomethane | Reaction Time (h) | Conversion (%) | Yield of 3-(1-aminoethyl)adamantan-1-ol (%) | Reference |

|---|---|---|---|---|---|

| W(CO)₆-Py | CBrCl₃ | 5 | 95 | 85 | researchgate.net |

| Mo(CO)₆-Py | CBrCl₃ | 5 | 80 | 70 | researchgate.net |

| Fe(acac)₃-Py | CBrCl₃ | 5 | 65 | 50 | researchgate.net |

| W(CO)₆-Py | CBr₄ | 5 | 85 | 75 | researchgate.net |

Another approach involves building the adamantane skeleton from bicyclic precursors. Derivatives of bicyclo[3.3.1]nonanes can undergo cyclization to form the 1,2-disubstituted adamantane framework. mdpi.com Furthermore, the protoadamantane (B92536) route offers a pathway to 1,2-disubstituted adamantanes through rearrangement reactions. mdpi.com These fundamental approaches allow for the introduction of varied substituents at the desired positions, enabling the creation of a diverse library of novel adamantane-based amino alcohol derivatives.

Strategies for Incorporating this compound into Hybrid Structures

The unique three-dimensional structure of the adamantane core makes it an attractive component for creating hybrid molecules, where it is combined with other pharmacophores or functional units. The amino and hydroxyl groups of this compound serve as versatile handles for covalent attachment to other molecular scaffolds.

One prominent strategy involves the synthesis of adamantane-heterocycle hybrids. For example, adamantane derivatives have been successfully incorporated into 1,2,4-triazole (B32235) systems. nih.gov The synthesis can involve reacting an adamantane-containing precursor with reagents that form the heterocyclic ring, leading to novel hybrid structures with potential biological activities. nih.gov

Another advanced strategy is the design of 1,2-annulated adamantane analogues, where a heterocyclic ring, such as a pyrrolidine (B122466) or piperidine, is fused to the adamantane core at the 1 and 2 positions. researchgate.net This approach creates highly rigid, conformationally constrained structures. The synthesis of these systems often starts from key intermediates like 2-(2-oxoadamantan-1-yl)acetic acid, which can be cyclized to form the fused heterocyclic ring. researchgate.net Such rigidification can be beneficial for optimizing ligand-receptor binding interactions.

The incorporation of the adamantyl moiety is known to increase lipophilicity, which can enhance the bioavailability of a molecule. nih.gov These hybrid structures aim to combine the favorable properties of the adamantane cage with the specific functions of the attached molecular fragment.

Derivatization through Amino and Hydroxyl Group Functionalization (e.g., acylation, alkylation, amide formation)

The primary amino group (-NH₂) and the secondary hydroxyl group (-OH) on this compound are prime sites for chemical modification. Functionalization of these groups can produce a wide array of derivatives with tailored properties.

Amide Formation: The primary amino group readily reacts with carboxylic acids or their activated derivatives (like acyl chlorides or anhydrides) to form amides. libretexts.org This is one of the most common transformations in organic and medicinal chemistry. researchgate.net A well-established method for creating N-adamantyl amides is the Ritter reaction, where an alcohol (like adamantanol) or another carbocation precursor reacts with a nitrile in the presence of a strong acid. google.com For this compound, direct acylation of the amine is more straightforward. This reaction can be used to attach a wide variety of substituents, from simple alkyl or aryl groups to complex biomolecules.

Acylation: Both the amino and hydroxyl groups can undergo acylation. Selective acylation is often possible by controlling the reaction conditions. For instance, the more nucleophilic amino group can typically be acylated preferentially over the hydroxyl group. This reaction introduces an acyl group (R-C=O) and is a common strategy for producing amides and esters. researchgate.net

Alkylation: The amino group can be alkylated to form secondary or tertiary amines. Reductive amination is a powerful method for this transformation. Alternatively, direct reaction with alkyl halides can yield alkylated products. N-monoalkylation of amides with alcohols via hydrogen transfer, catalyzed by transition metals like iridium, represents a modern and efficient approach. organic-chemistry.org The hydroxyl group can also be alkylated to form ethers, though this typically requires different reaction conditions, such as using a strong base and an alkyl halide (Williamson ether synthesis).

These derivatization reactions are fundamental for exploring the structure-activity relationships of adamantane-based compounds, allowing for fine-tuning of properties such as solubility, polarity, and hydrogen bonding capacity.

Structure Activity Relationship Sar Studies

Impact of Adamantane (B196018) Scaffold Rigidity and Lipophilicity on Biological Activity

The adamantane moiety serves as a cornerstone in the design of various biologically active molecules, primarily due to its distinct structural and physicochemical properties. researchgate.net Its diamondoid, perfectly rigid cage-like structure and significant lipophilicity are key determinants of the pharmacological characteristics of its derivatives. researchgate.netresearchgate.net

The rigidity of the adamantane scaffold is a significant asset in drug design. researchgate.net Unlike flexible alkyl chains, the adamantane nucleus locks the attached functional groups into specific spatial orientations. researchgate.net This pre-organization reduces the entropic penalty upon binding to a receptor, potentially leading to higher affinity and selectivity. nih.gov The rigid framework acts as a stable, three-dimensional anchor, ensuring an optimal presentation of pharmacophoric elements to the binding site of a biological target. nih.govmdpi.com This controlled orientation is crucial for optimizing interactions that govern potency and selectivity. researchgate.net

The combination of rigidity and lipophilicity makes the adamantane scaffold a valuable component for engaging with biological targets. It can fit into hydrophobic cavities of host molecules or act as a blocking agent for ion channels, a mechanism observed with early adamantane derivatives like amantadine (B194251). mdpi.com

Role of Aminoethyl and Hydroxyl Groups in Receptor Binding and Functional Activity

While the adamantane scaffold provides the structural foundation, the aminoethyl and hydroxyl groups of 1-(1-Aminoethyl)adamantan-2-ol are the primary pharmacophoric elements responsible for specific interactions with biological targets. The presence and interplay of these functional groups are critical for receptor binding and subsequent functional activity.

The amino group , typically protonated at physiological pH, is a key site for electrostatic and hydrogen bonding interactions. This positively charged moiety can form strong ionic bonds with negatively charged amino acid residues, such as aspartate or glutamate (B1630785), within a receptor's binding pocket. This is a common binding motif for many amine-containing drugs. For instance, in the M2 proton channel of the influenza A virus, the protonated amine of amantadine and rimantadine (B1662185) is crucial for blocking the channel's activity. nih.gov The amino group, along with its potential to form hydrogen bonds, serves as a critical anchor point, orienting the rest of the molecule within the binding site.

The hydroxyl group introduces polarity and the capacity for hydrogen bonding. As a hydrogen bond donor and acceptor, the -OH group can form specific, directional interactions with polar residues like serine, threonine, or asparagine in a receptor. These interactions are vital for enhancing binding affinity and specificity. Studies on hydroxylated metabolites of the structurally related compound rimantadine have demonstrated the significance of the hydroxyl group. For example, 2-hydroxyrimantadine retains significant antiviral activity, indicating that the hydroxyl group can participate in or favorably modulate receptor binding. researchgate.net The introduction of a hydroxyl group can also influence the molecule's solubility and metabolic profile.

The combination of an amino and a hydroxyl group creates an amino alcohol functionality. The relative positioning of these two groups is crucial. In this compound, the 1,2-disubstitution pattern places these groups in close proximity, allowing for potential intramolecular interactions or, more importantly, specific bidentate or multi-point interactions within a receptor binding site. Such multi-point attachments can significantly increase binding affinity and selectivity compared to molecules with only one of these functional groups.

Influence of Substituent Position on Pharmacological Profile

The pharmacological activity of adamantane derivatives is highly sensitive to the specific substitution pattern on the cage. The placement of functional groups on the rigid scaffold determines their spatial relationship and their ability to interact optimally with a target receptor. Even minor changes in the location of a substituent can lead to dramatic differences in biological activity. researchgate.net

The importance of substituent position is clearly illustrated by studies on the hydroxylated metabolites of rimantadine, a close structural analog of this compound. These metabolites differ only in the position of the hydroxyl group on the adamantane nucleus. Research comparing their in vitro activity against influenza A virus revealed a strong dependence on the hydroxyl group's location. researchgate.net

| Compound | Substituent Position | Relative Antiviral Activity |

| Rimantadine | (No OH group) | Highly Active |

| 2-Hydroxyrimantadine | C2 (secondary) | Similar activity to Amantadine |

| 3-Hydroxyrimantadine | C3 (tertiary) | Modest Inhibitory Activity |

| 4-Hydroxyrimantadine | C4 (secondary) | Modest Inhibitory Activity |

This table is generated based on research findings on rimantadine and its metabolites. researchgate.net

As the data indicates, hydroxylation at the C2 position results in a compound with significant antiviral activity, whereas hydroxylation at the C3 or C4 positions leads to a substantial decrease in potency. researchgate.net The C2 position is adjacent to the bridgehead carbon (C1) bearing the aminoethyl side chain. A hydroxyl group at this location may facilitate a critical interaction with the target protein that is not possible when it is located at the more distant C3 or C4 positions. This demonstrates that the precise geometry and distance between the key pharmacophoric groups (the aminoethyl side chain and the hydroxyl group) are critical for maintaining the pharmacological profile. This principle underscores the importance of the specific 1,2-substitution pattern in this compound for its potential biological activity.

Comparative SAR with Structurally Similar Adamantane Amino Alcohols and Amines

The simplest and most well-known adamantane amines are Amantadine (1-aminoadamantane) and Rimantadine (1-(1-aminoethyl)adamantane). Amantadine features a primary amino group directly attached to a bridgehead carbon. Rimantadine, the direct precursor to the hydroxylated compounds discussed previously, has an α-methyl-substituted aminoethyl group at the same position. Both have been used as antiviral agents against influenza A. acs.org

A key SAR finding in this class is that the primary amino group is essential for antiviral activity. pharmacy180.com Replacing the amino group in amantadine with a hydroxyl, sulfhydryl, or cyano group results in inactive compounds. This emphasizes the critical role of the basic nitrogen for the established mechanism of action of these antiviral drugs.

When comparing this compound to its non-hydroxylated parent, rimantadine, the addition of the hydroxyl group is the key structural modification. As noted previously, the position of this hydroxyl group is critical. A 2-OH group (as in 2-hydroxyrimantadine) allows the compound to retain significant activity, whereas 3-OH and 4-OH derivatives are much less potent. researchgate.net This suggests that while the aminoethyl group is the primary pharmacophore, a hydroxyl group at a specific proximal position can be well-tolerated and potentially contribute to binding, whereas its placement elsewhere may introduce steric hindrance or unfavorable interactions.

Other adamantane amines derived from 2-adamantanone, such as (+/-)-1-(adamantan-2-yl)-2-propanamine, have also been synthesized and investigated for different activities, like antiparkinson effects. nih.gov This highlights that moving the amino side chain from the bridgehead (C1) to a secondary carbon (C2) can shift the pharmacological profile away from antiviral activity towards other CNS targets.

| Compound | C1-Substituent | C2-Substituent | Primary Biological Activity |

| Amantadine | -NH₂ | -H | Antiviral (Influenza A) |

| Rimantadine | -CH(CH₃)NH₂ | -H | Antiviral (Influenza A) |

| This compound | -CH(CH₃)NH₂ | -OH | (Hypothesized based on analogs) |

| 2-Hydroxyrimantadine | -CH(CH₃)NH₂ | -OH | Antiviral (Influenza A) researchgate.net |

| Adamantan-1-ol | -OH | -H | Inactive (Antiviral) pharmacy180.com |

| Adamantan-2-ol | -H | -OH | Not reported as antiviral |

| (+/-)-1-(Adamantan-2-yl)-2-propanamine | -H | -CH₂CH(NH₂)CH₃ | Antiparkinson nih.gov |

This table provides a comparative overview of structurally related adamantane derivatives.

This comparative analysis reveals a finely tuned SAR for adamantane derivatives. The presence of a primary amino group at the C1 bridgehead is a strong determinant for antiviral activity. The addition of a hydroxyl group is only permissible at specific positions (e.g., C2) to retain this activity, while shifting the core attachment point of the amine substituent from C1 to C2 leads to different pharmacological properties altogether.

Computational Chemistry and in Silico Modeling

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is crucial for understanding how a ligand, such as 1-(1-Aminoethyl)adamantan-2-ol, might interact with a biological target, typically a protein or enzyme. The process involves placing the ligand into the binding site of the target and evaluating the binding affinity using a scoring function.

In studies of analogous adamantane (B196018) derivatives, molecular docking has been successfully used to predict binding modes and affinities. For instance, simulations involving adamantane derivatives with analgesic proteins like the glutamate (B1630785) receptor have identified key interactions that contribute to their inhibitory activity. ksu.edu.sa For this compound, a docking study would involve preparing the 3D structure of the ligand and the target receptor. The simulation would then predict the binding energy and identify specific interactions, such as hydrogen bonds formed by the amino and hydroxyl groups or hydrophobic interactions involving the adamantane cage.

Table 1: Example Molecular Docking Results for this compound with a Hypothetical Target Protein

| Parameter | Value | Interacting Residues of Target Protein |

|---|---|---|

| Binding Energy (kcal/mol) | -8.5 | Tyr120, Asp155, Phe280 |

| Hydrogen Bonds | 2 | Asp155 (with -OH), Tyr120 (with -NH2) |

These results would suggest a strong and specific interaction between the ligand and the target, guiding further development and optimization of the compound. Docking analyses of other adamantane derivatives have shown that the bulky cage often fits into hydrophobic pockets of target proteins, while functional groups form specific hydrogen bonds that anchor the molecule. nih.govmdpi.com

Molecular Dynamics (MD) Simulations

Molecular Dynamics (MD) simulations provide detailed information about the fluctuation and conformational changes of molecules over time. mdpi.com Following a molecular docking study, MD simulations can be used to assess the stability of the predicted ligand-protein complex in a simulated physiological environment. ksu.edu.sa

For the this compound-protein complex, an MD simulation would be run for a specific duration (e.g., 100 nanoseconds) to observe its dynamic behavior. ksu.edu.sauou.ac.in Key parameters analyzed during the simulation include the Root Mean Square Deviation (RMSD), Root Mean Square Fluctuation (RMSF), and the number of hydrogen bonds over time.

RMSD: This parameter measures the average deviation of the protein backbone atoms from their initial position. A stable RMSD value over time indicates that the protein-ligand complex is stable. For similar adamantane-protein complexes, RMSD values typically range from 2.2 Å to 3.4 Å, indicating stability. uou.ac.in

RMSF: This parameter highlights the flexible regions of the protein. Low fluctuations in the binding site residues suggest a stable interaction with the ligand.

Hydrogen Bonds: The persistence of hydrogen bonds between the ligand and protein throughout the simulation confirms the stability of the binding mode predicted by docking.

Table 2: Hypothetical Molecular Dynamics Simulation Parameters and Results for the this compound-Protein Complex

| Parameter | Description | Typical Value/Observation |

|---|---|---|

| Simulation Time | Total duration of the simulation | 100 ns |

| Ensemble | Thermodynamic ensemble used | NPT (constant Number of particles, Pressure, Temperature) |

| Average RMSD | Stability of the complex | ~3.0 Å |

| Average RMSF of Binding Site | Flexibility of the active site | < 2.0 Å |

MD simulations on other adamantane derivatives have confirmed the stability of their docked complexes, showing minimal deviations and persistent ligand-protein interactions, thereby validating the docking results. ksu.edu.saresearchgate.net

Prediction of Pharmacokinetic and Pharmacodynamic Properties (ADME-T)

In silico ADME-T (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction is a critical step in early-stage drug discovery to assess the drug-likeness of a compound. researchgate.netnih.gov Various computational models and software can predict these properties based on the molecular structure of this compound. nih.gov

These predictions are often based on Quantitative Structure-Activity Relationship (QSAR) models, which correlate molecular descriptors with experimental ADME-T data. researchgate.net For an adamantane derivative, parameters like Lipinski's rule of five are evaluated to determine its potential as an orally active drug. ksu.edu.sa Studies on similar compounds have demonstrated good drug-likeness profiles. For example, for a related adamantane derivative, the number of rotatable bonds was found to be 6 (less than the rule of 10) and the polar surface area was 70.55 Ų (less than the allowed 140 Ų), indicating good oral bioavailability. ksu.edu.sa

Table 3: Predicted ADME-T Properties for this compound

| Property | Predicted Value | Interpretation |

|---|---|---|

| Molecular Weight | 209.33 g/mol | Complies with Lipinski's Rule (< 500) |

| LogP (Octanol/Water Partition) | ~2.5 | Good lipid solubility |

| Hydrogen Bond Donors | 2 | Complies with Lipinski's Rule (< 5) |

| Hydrogen Bond Acceptors | 2 | Complies with Lipinski's Rule (< 10) |

| Human Intestinal Absorption | High | Well-absorbed from the gut |

| Blood-Brain Barrier Permeability | Moderate | Potential for CNS activity |

These in silico predictions help to identify potential liabilities of the compound early on, allowing for structural modifications to improve its pharmacokinetic profile. chemrxiv.org

Ligand-Based Pharmacophore Model Development

Pharmacophore modeling is a technique used when the 3D structure of the biological target is unknown. mdpi.com A pharmacophore model represents the essential 3D arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic groups, aromatic rings) that a molecule must possess to bind to a specific target. mdpi.comnih.gov

To develop a pharmacophore model for the target of this compound, a set of known active compounds with similar biological activity would be analyzed. ugm.ac.id The common chemical features responsible for their activity are identified and mapped into a 3D model. For this compound, the key pharmacophoric features would likely include:

A hydrophobic feature corresponding to the adamantane cage.

A hydrogen bond donor feature from the primary amine.

A hydrogen bond acceptor/donor feature from the hydroxyl group.

A positive ionizable feature associated with the protonated amine at physiological pH.

Table 4: Key Pharmacophoric Features Derived from this compound

| Feature Type | Location on Molecule | Importance |

|---|---|---|

| Hydrophobic (HY) | Adamantane cage | Essential for binding in hydrophobic pockets |

| Hydrogen Bond Donor (HBD) | Amino group (-NH2) | Forms key interactions with target |

| Hydrogen Bond Acceptor (HBA) | Hydroxyl group (-OH) | Can accept a hydrogen bond |

This model can then be used as a 3D query to screen large compound libraries to identify new, structurally diverse molecules with the potential for the same biological activity. rsc.org

Quantum Chemical Calculations Related to Reactivity and Selectivity

Quantum chemical calculations, often employing Density Functional Theory (DFT), provide deep insights into the electronic structure, reactivity, and stability of a molecule. nih.govsemanticscholar.org These calculations can determine various molecular properties that are difficult to measure experimentally.

For this compound, DFT calculations can be used to:

Optimize Molecular Geometry: Determine the most stable 3D conformation of the molecule.

Calculate Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies are crucial for predicting chemical reactivity. A smaller HOMO-LUMO gap generally implies higher reactivity.

Generate Molecular Electrostatic Potential (MEP) Maps: These maps visualize the charge distribution on the molecule's surface, identifying electrophilic (electron-poor) and nucleophilic (electron-rich) sites. The amino and hydroxyl groups would be identified as key reactive sites.

Predict Spectroscopic Properties: Theoretical IR and Raman spectra can be calculated and compared with experimental data to confirm the molecular structure. colab.ws

Table 5: Hypothetical Quantum Chemical Calculation Results for this compound (B3LYP/6-311++G level of theory)**

| Parameter | Calculated Value | Interpretation |

|---|---|---|

| HOMO Energy | -6.5 eV | Indicates electron-donating ability |

| LUMO Energy | 1.2 eV | Indicates electron-accepting ability |

| HOMO-LUMO Gap | 7.7 eV | Suggests high kinetic stability |

These calculations are invaluable for understanding the intrinsic chemical properties of this compound, which can influence its reactivity, selectivity, and interactions with biological systems. researchgate.net

Applications in Drug Delivery and Supramolecular Chemistry

Adamantane (B196018) as a Scaffold for Targeted Drug Delivery Systems

The adamantane moiety is increasingly being utilized as a building block for the construction of sophisticated drug delivery systems. researchgate.netnih.gov Its lipophilic nature facilitates anchoring to cell membranes and other biological structures, while its rigid framework provides a stable platform for the attachment of various functional groups. researchgate.netnih.gov The presence of both an aminoethyl and a hydroxyl group in 1-(1-Aminoethyl)adamantan-2-ol offers versatile points for conjugation with drugs, targeting ligands, and carrier molecules.

Liposomes are vesicular structures composed of a lipid bilayer that can encapsulate both hydrophilic and hydrophobic drugs, making them effective drug delivery vehicles. The lipophilic adamantane cage of this compound can readily insert into the lipid bilayer of liposomes, acting as a robust anchor. This integration can enhance the stability of the liposomal formulation and provide a platform for surface functionalization.

For instance, the amino group of this compound can be used to attach targeting moieties, such as antibodies or peptides, to the surface of the liposome (B1194612). This would allow for the specific delivery of the encapsulated drug to target cells or tissues, thereby increasing therapeutic efficacy and reducing off-target side effects. Research on adamantyl aminoguanidines has shown that these derivatives can be successfully incorporated into liposomes, with the adamantane group residing in the lipophilic core of the bilayer and the polar aminoguanidinium group exposed on the surface. rsc.org This arrangement facilitates molecular recognition at the liposome surface. Similarly, the hydroxyl group of this compound could be exposed at the aqueous interface, potentially influencing the hydration layer of the liposome and its interaction with biological systems. The presence of heteroatoms, such as the hydroxyl group, can sometimes decrease the entrapment efficiency of the adamantane derivative within the liposome. mdpi.com

Table 1: Examples of Adamantane Derivatives Integrated into Liposomal Systems

| Adamantane Derivative | Functional Groups | Role in Liposome | Potential Application | Reference |

| Adamantyl aminoguanidines | Amino, Guanidinium | Anchor and recognition site | Targeted drug delivery, molecular recognition | rsc.org |

| Mannosylated 1-aminoadamantane | Amino, Mannose | Anchor and targeting ligand | Targeting mannose receptors on immune cells | mdpi.com |

| This compound | Aminoethyl, Hydroxyl | Anchor and conjugation point | Targeted drug delivery | Inferred |

This table is interactive. Click on the headers to sort.

Cyclodextrins and cucurbiturils are macrocyclic host molecules with hydrophobic inner cavities and hydrophilic exteriors. They can encapsulate guest molecules, such as the adamantane cage, through non-covalent host-guest interactions. This encapsulation can enhance the solubility of hydrophobic drugs, protect them from degradation, and control their release.

The adamantane moiety of this compound is an excellent guest for the cavities of β-cyclodextrin and cucurbit rsc.orguril. The formation of these inclusion complexes is driven by hydrophobic and van der Waals interactions. A study on the complexation of various bio-conjugatable adamantane derivatives with β-cyclodextrin revealed that the nature and position of the functional groups on the adamantane cage influence the stoichiometry and geometry of the resulting complexes. mdpi.com For example, 1-adamantanol (B105290) and adamantan-1-amine were found to form stable complexes with β-cyclodextrin. mdpi.com It is therefore highly probable that this compound would also form a stable inclusion complex.

The amino and hydroxyl groups of this compound would likely be positioned at the rim of the cyclodextrin (B1172386) or cucurbituril (B1219460) cavity, where they can engage in further interactions or be used for conjugation. This property can be exploited to create supramolecular drug delivery systems. For instance, a drug could be conjugated to the adamantane derivative, which is then encapsulated by a cyclodextrin. The cyclodextrin would mask the drug until it reaches the target site, where a competitive guest or a change in the microenvironment could trigger the release of the adamantane-drug conjugate.

Table 2: Association Constants (Ka) of Adamantane Derivatives with Host Molecules

| Guest Molecule | Host Molecule | Association Constant (Ka) [M⁻¹] | Reference |

| Adamantane | β-Cyclodextrin | ~10⁴ - 10⁵ | mdpi.com |

| Amantadine (B194251) | Cucurbit rsc.orguril | 9.1 x 10¹² | Inferred from related studies |

| Rimantadine (B1662185) | β-Cyclodextrin | ~10⁴ | Inferred from related studies |

| This compound | β-Cyclodextrin | Expected to be high | Inferred |

This table is interactive. Users can filter by host molecule.

Dendrimers are highly branched, monodisperse macromolecules with a well-defined three-dimensional structure. They are attractive for drug delivery due to their multivalency and the presence of internal cavities that can encapsulate drug molecules. The adamantane cage can serve as a core for the construction of dendrimers, with dendritic wedges attached to its tetrahedral vertices. nih.govmdpi.com

This compound, with its multiple functional groups, could be used as a building block for the synthesis of adamantane-cored dendrimers. For example, the amino group could be used as a point of attachment for dendritic branches, while the hydroxyl group could be reserved for the conjugation of a drug or imaging agent. The resulting dendrimer would benefit from the lipophilic character of the adamantane core, which could influence its interaction with cell membranes. The multivalency of the dendrimer surface would allow for the attachment of multiple copies of a drug or targeting ligand, potentially leading to enhanced therapeutic effects. sigmaaldrich.com

Surface Recognition Studies with Adamantane Derivatives

The ability of adamantane derivatives to anchor to surfaces, such as lipid bilayers, makes them excellent tools for studying molecular recognition events at interfaces. By functionalizing the adamantane anchor with a recognition motif, such as a carbohydrate or a peptide, it is possible to create surfaces that can specifically interact with target proteins or cells. researchgate.netnih.gov

Liposomes decorated with this compound conjugates could be used to study a variety of surface recognition phenomena. For example, if a mannose residue is attached to the amino group of the adamantane derivative, the resulting liposomes could be used to study the binding to mannose receptors on the surface of immune cells. mdpi.com The adamantane moiety ensures that the mannose ligand is presented on the liposome surface in a well-defined manner, allowing for quantitative studies of the binding affinity and specificity. The hydroxyl group on the adamantane scaffold could also participate in hydrogen bonding interactions at the surface, potentially modulating the recognition event.

Bio-conjugation and Prodrug Design Principles

The amino and hydroxyl groups of this compound are ideal handles for bioconjugation, allowing for the covalent attachment of this moiety to drugs, biomolecules, and carrier systems. This can be used to improve the pharmacokinetic properties of a drug, such as its solubility, stability, and biodistribution.

In prodrug design, a pharmacologically active compound is chemically modified to an inactive form that is converted to the active drug in the body through enzymatic or chemical cleavage. The adamantane moiety can be incorporated into a prodrug to enhance its lipophilicity, thereby improving its absorption and ability to cross biological membranes. The amino or hydroxyl group of this compound could be used to link the adamantane scaffold to a drug via a cleavable linker, such as an ester or an amide. Once the prodrug reaches its target, the linker would be cleaved, releasing the active drug. This approach can help to target the drug to specific tissues and reduce systemic toxicity. For example, adamantane has been conjugated to the anticancer drug doxorubicin (B1662922) to create a pH-sensitive prodrug that releases the active drug in the acidic environment of tumors.

Metabolism and Biotransformation

Identification of Metabolites

The biotransformation of adamantane (B196018) derivatives typically involves the introduction of polar functional groups to increase water solubility and facilitate excretion. For 1-(1-Aminoethyl)adamantan-2-ol, the primary metabolic pathway is expected to be the oxidation of the adamantane core.

Detailed Research Findings Studies on various adamantyl-containing compounds have consistently shown that hydroxylation of the adamantane moiety is a major route of metabolism. nih.govnih.gov Research on the synthetic cannabinoid agonist AM9338, which features an adamantyl group, identified mono-, di-, and even tri-hydroxylated species as metabolites. nih.gov The initial oxidation can be followed by further metabolic changes. For AM9338, metabolites included two major hydroxylated versions (mono- and di-hydroxylated) and several minor ones, such as tri-hydroxylated and ketone-hydroxyl metabolites. nih.gov

Based on these precedents, the anticipated metabolites of this compound would result from single or multiple hydroxylation events on the adamantane ring. The existing hydroxyl group at the 2-position and the aminoethyl group at the 1-position influence the potential sites for further oxidation. The remaining bridgehead (tertiary) carbons and the various secondary carbons of the adamantane cage are all potential sites for enzymatic attack. While tertiary carbons are often considered preferred sites for oxidation, studies have demonstrated that secondary carbons can also be primary targets of metabolic oxidation. nih.gov

Below is a table of potential metabolites formed through these pathways.

| Potential Metabolite | Type of Metabolic Transformation | Structural Change |

| Mono-hydroxylated derivatives | Phase I Oxidation | Addition of one hydroxyl (-OH) group to the adamantane ring. |

| Di-hydroxylated derivatives | Phase I Oxidation | Addition of two hydroxyl (-OH) groups to the adamantane ring. |

| Oxidized side-chain derivatives | Phase I Oxidation | Oxidation on the aminoethyl side chain. |

This interactive table outlines the predicted metabolites based on common pathways for adamantane compounds.

Enzymatic Biotransformation Pathways (e.g., P450 Oxygenation)

The enzymatic processes responsible for the metabolism of xenobiotics are categorized into Phase I and Phase II reactions. The predicted hydroxylation of this compound is a classic Phase I functionalization reaction.

Detailed Research Findings The Cytochrome P450 (CYP) superfamily of heme-containing monooxygenases is the principal catalyst for Phase I oxidative metabolism of most drugs. nih.govmdpi.com These enzymes are predominantly found in the liver and are responsible for metabolizing a vast array of substances. nih.gov For N-adamantyl-containing compounds, CYP3A4 has been specifically identified as a major enzyme mediating their metabolism. nih.gov

The general mechanism of CYP-mediated oxidation involves the activation of molecular oxygen. The enzyme's active site, containing a heme-iron center, binds to the substrate. Through a series of electron transfers, an oxygen atom is inserted into a carbon-hydrogen (C-H) bond of the substrate, resulting in the formation of a hydroxyl (-OH) group. nih.gov This process transforms a lipophilic compound into a more polar, water-soluble metabolite that can be more easily eliminated from the body. nih.gov In addition to hydroxylation on the adamantane ring, metabolism of other N-adamantyl compounds has also been observed on urea (B33335) nitrogen atoms and through the cleavage of side chains, indicating that multiple sites on a molecule can be susceptible to CYP-mediated attack. nih.gov

The key enzymatic pathways are summarized in the table below.

| Enzyme Family | Specific Enzyme Example | Reaction Catalyzed | Effect on Compound |

| Cytochrome P450 (CYP) | CYP3A4 | Oxidation (Hydroxylation) | Introduces hydroxyl groups onto the adamantane ring. |

| Cytochrome P450 (CYP) | Other CYP Isoforms | Oxidation | Potential oxidation at other sites on the molecule. |

This interactive table details the primary enzymatic pathways involved in the biotransformation of adamantane derivatives.

Impact of Metabolism on Activity and Efficacy

Detailed Research Findings The introduction of hydroxyl groups, the primary predicted metabolic route for this compound, fundamentally increases the compound's hydrophilicity. nih.gov This increased polarity generally reduces the ability of the molecule to cross biological membranes, such as the blood-brain barrier, and facilitates more rapid renal excretion. researchgate.netnih.gov Consequently, metabolism often leads to a shorter plasma half-life and a reduced duration of action for the parent compound. researchgate.net

The pharmacological activity of the resulting metabolites can vary. They may be inactive, possess reduced activity, or in some cases, exhibit similar or even enhanced activity compared to the parent drug. mdpi.com For example, in the case of an N-adamantyl urea-based soluble epoxide hydrolase (sEH) inhibitor, all of its identified metabolites were found to be active but were less potent than the original compound. nih.gov Therefore, the in vivo efficacy of this compound would be a composite of the activity of the parent molecule and the rate at which it is converted to these potentially less active, more readily cleared metabolites. The bulky nature of the adamantane group can sometimes offer protection from metabolic degradation to nearby functional groups, which can enhance the duration of action, but the adamantane cage itself remains a target for oxidation. researchgate.net

Future Perspectives and Research Directions

Development of Novel Therapeutic Agents Based on the 1-(1-Aminoethyl)adamantan-2-ol Scaffold

The this compound scaffold serves as a foundational structure for the development of new therapeutic agents. The inherent properties of the adamantane (B196018) cage can be leveraged to enhance the pharmacological profiles of bioactive molecules. nih.gov The introduction of the adamantane moiety is a well-established strategy to increase lipophilicity and stability, thereby improving the pharmacokinetics of drug candidates. nih.gov

Future research should focus on the synthesis and biological evaluation of a diverse library of derivatives. Modifications could include:

N-alkylation or N-acylation of the primary amino group to explore structure-activity relationships (SAR) for various biological targets.

Esterification or etherification of the hydroxyl group to create prodrugs or modulate solubility and cell permeability.

Introduction of various substituents on the ethyl side chain to fine-tune steric and electronic properties.

A study on the constitutional isomer, 3-(1-aminoethyl)adamantan-1-ol (B1677114), which is a hydroxylated metabolite of rimantadine (B1662185), has shown modest inhibitory activity against wild-type influenza A viruses. researchgate.net This suggests that the this compound scaffold may also possess antiviral properties worth investigating. The development of derivatives could lead to compounds with enhanced potency against both wild-type and drug-resistant viral strains. rsc.org

Exploration of New Pharmacological Targets for Adamantane Amino Alcohols

While early adamantane derivatives like amantadine (B194251) and rimantadine were primarily known for their antiviral effects targeting the M2 ion channel of the influenza A virus, the therapeutic applications of adamantane-based compounds have since expanded significantly. nih.govnih.gov Memantine (B1676192), an aminoadamantane derivative, is used in the treatment of Alzheimer's disease through its action as an NMDA receptor antagonist. nih.gov This highlights the potential for adamantane amino alcohols to interact with central nervous system (CNS) targets. The lipophilicity imparted by the adamantane core can enhance penetration of the blood-brain barrier. researchgate.net

Future research should therefore explore a wide range of pharmacological targets for this compound and its derivatives. Potential areas of investigation include:

Ion Channels: Beyond the M2 channel, other viral and cellular ion channels could be explored as potential targets. mdpi.com

Enzyme Inhibition: Adamantane derivatives have shown promise as inhibitors of various enzymes, including dipeptidyl peptidase-IV (DPP-IV) and 11β-hydroxysteroid dehydrogenase 1 (11β-HSD1). mdpi.comnih.gov High-throughput screening of a this compound derivative library against a panel of enzymes could uncover novel therapeutic opportunities.

Receptor Modulation: The potential for CNS activity warrants investigation into various neurotransmitter receptors, such as glutamate (B1630785), dopamine (B1211576), and serotonin (B10506) receptors. researchgate.net

The exploration of azaadamantanes, where carbon atoms in the cage are replaced by nitrogen, has revealed that these analogs possess distinct biological activities and increased water solubility compared to their carbocyclic counterparts. nih.gov This suggests that creating aza-analogs of this compound could be a fruitful avenue for discovering new pharmacological properties.

Advancements in Stereoselective Synthetic Methodologies

This compound is a chiral molecule, and the biological activity of its enantiomers may differ significantly. Therefore, the development of efficient stereoselective synthetic methods is crucial for advancing research in this area. The synthesis of 1,2-disubstituted adamantanes is challenging due to the chemical inertness of the adamantane cage. mdpi.com

Recent advances have focused on the construction of the adamantane framework itself to introduce the desired 1,2-substitution pattern. mdpi.comnih.gov Key strategies that can be adapted and optimized for the stereoselective synthesis of this compound include:

Protoadamantane-Adamantane Rearrangement: This is a key transformation used in the synthesis of 1,2-disubstituted adamantyl amines. mdpi.com Starting from protoadamantan-4-one, nucleophilic addition followed by acid-catalyzed rearrangement can yield the desired adamantane scaffold. The use of chiral reagents or catalysts in the nucleophilic addition step could provide a route to enantiomerically enriched products. mdpi.com

Asymmetric C-H Functionalization: While challenging, the direct, stereoselective functionalization of the adamantane C-H bonds remains a significant goal. Continued development in catalysis may one day enable the direct and enantioselective synthesis of 1,2-disubstituted adamantanes.

Resolution of Racemates: Classical resolution techniques using chiral acids or enzymatic resolution can be employed to separate the enantiomers of this compound or its synthetic precursors.

The development of robust and scalable stereoselective synthetic routes will be essential for producing sufficient quantities of enantiomerically pure material for detailed biological evaluation and further derivatization. rsc.org

Integration of Multidisciplinary Approaches in Adamantane Research

Maximizing the therapeutic potential of the this compound scaffold will require a highly integrated and multidisciplinary research approach. This involves a close collaboration between various scientific disciplines:

Computational Chemistry: Molecular modeling and docking studies can help to predict potential biological targets and guide the design of new derivatives with improved binding affinity and selectivity. researchgate.net

Synthetic Organic Chemistry: As discussed, the development of novel and efficient synthetic methodologies is fundamental to creating a diverse library of compounds for biological screening. mdpi.com

Pharmacology and Biology: In vitro and in vivo studies are necessary to determine the biological activity, mechanism of action, and pharmacokinetic properties of new compounds. nih.gov

Structural Biology: Techniques such as X-ray crystallography and NMR spectroscopy can provide detailed insights into the binding interactions between this compound derivatives and their biological targets, further guiding drug design. rsc.org

Materials Science and Nanotechnology: The unique properties of adamantane make it a valuable component in drug delivery systems, such as liposomes and dendrimers, to improve targeted delivery and release of therapeutic agents. mdpi.comnih.gov

By combining these diverse areas of expertise, researchers can accelerate the discovery and development of novel therapeutic agents based on the this compound scaffold. This integrated approach will be crucial for translating fundamental chemical insights into tangible clinical benefits. nih.govpensoft.net

Q & A

Basic Research Questions

Q. What experimental strategies are recommended for synthesizing 1-(1-Aminoethyl)adamantan-2-ol with stereochemical control?

- Methodology :

- Schiff base reduction : Start with a Schiff base intermediate derived from adamantane derivatives (e.g., amantadine) and an aldehyde. Reduce the imine bond using NaBH₄ in anhydrous methanol under controlled conditions to yield the amine. This method has been validated for structurally similar adamantane-based compounds .

- Chiral resolution : If enantiomers are formed, employ chiral chromatography (e.g., HPLC with a chiral stationary phase) or enzymatic resolution to isolate the desired stereoisomer .

- Critical considerations : Monitor reaction progress via TLC or NMR to ensure complete reduction and minimize side reactions.

Q. How can the physical-chemical properties (e.g., solubility, melting point) of this compound be systematically characterized?

- Methodology :

- Solubility : Perform phase-solubility studies in polar (water, ethanol) and nonpolar solvents (hexane) at varying temperatures.

- Thermal analysis : Use differential scanning calorimetry (DSC) to determine melting points and detect polymorphic transitions. For hygroscopicity, conduct dynamic vapor sorption (DVS) studies .

- Validation : Cross-reference results with computational predictions (e.g., COSMO-RS for solubility).

Q. What safety protocols are essential for handling this compound in laboratory settings?

- Methodology :

- Personal protective equipment (PPE) : Use P95 respirators for low exposure and OV/AG/P99 respirators for high aerosol concentrations. Wear nitrile gloves and chemical-resistant lab coats .

- Ventilation : Ensure fume hoods with ≥0.5 m/s face velocity during synthesis or handling.

- Spill management : Collect spills using inert absorbents (e.g., vermiculite) and dispose as hazardous waste .

Q. How should researchers assess the stability of this compound under varying storage conditions?

- Methodology :

- Accelerated stability testing : Store samples at 25°C/60% RH, 40°C/75% RH, and 2–8°C for 1–6 months. Analyze degradation via HPLC-UV or LC-MS .

- Light sensitivity : Expose to ICH Q1B guidelines (UV/visible light) and monitor photodegradation products .

Advanced Research Questions

Q. What strategies resolve contradictions in reported toxicological data for this compound?

- Methodology :

- In vitro assays : Conduct MTT assays on human cell lines (e.g., HEK-293) to assess acute cytotoxicity. Compare results with existing data from analogous adamantane amines .

- In vivo studies : Perform OECD 423 acute oral toxicity tests in rodents, prioritizing dose ranges where discrepancies exist in literature .

- Meta-analysis : Apply statistical tools (e.g., random-effects models) to harmonize data from heterogeneous studies .

Q. How can computational modeling predict the reactivity of this compound in novel synthetic pathways?

- Methodology :

- DFT calculations : Use Gaussian or ORCA software to model transition states for proposed reactions (e.g., nucleophilic substitutions). Compare activation energies of adamantane derivatives to identify favorable pathways .

- Molecular dynamics (MD) : Simulate solvent interactions to optimize reaction conditions (e.g., solvent polarity, temperature) .

Q. What crystallographic techniques elucidate the structure-activity relationships of this compound derivatives?

- Methodology :

- Single-crystal X-ray diffraction : Grow crystals via slow evaporation (e.g., H₂O/EtOH mixtures) and resolve intramolecular hydrogen bonds (e.g., O–H⋯N interactions) that stabilize conformations .

- Hirshfeld surface analysis : Quantify intermolecular interactions (e.g., π-π stacking) to correlate packing motifs with biological activity .

Q. How do steric and electronic effects influence the reaction mechanisms of this compound in catalytic systems?

- Methodology :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.